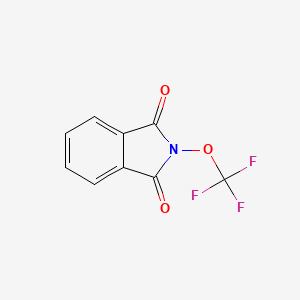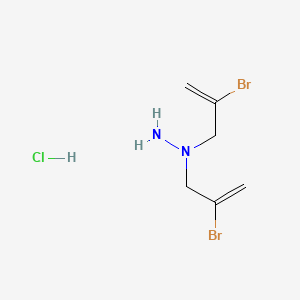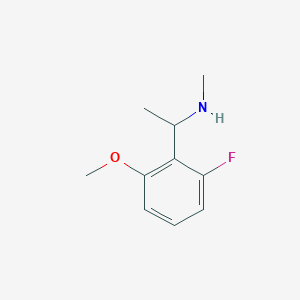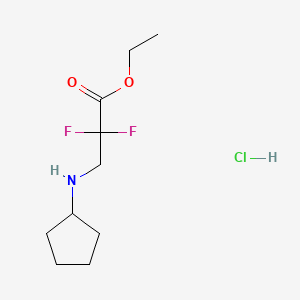![molecular formula C7H6BrN3O B14016619 3-Bromo-4-methoxypyrazolo[1,5-A]pyrazine](/img/structure/B14016619.png)
3-Bromo-4-methoxypyrazolo[1,5-A]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-methoxypyrazolo[1,5-A]pyrazine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structure and potential biological activities. This compound is characterized by a pyrazolo[1,5-A]pyrazine core with a bromine atom at the 3-position and a methoxy group at the 4-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methoxypyrazolo[1,5-A]pyrazine typically involves the bromination of pyrazolo[1,5-A]pyrazine followed by methoxylation. One common method starts with the bromination of pyrazolo[1,5-A]pyrazine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The brominated intermediate is then subjected to methoxylation using sodium methoxide in methanol .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves controlling reaction temperatures, using high-purity reagents, and employing efficient purification techniques such as recrystallization or chromatography. The use of continuous flow reactors can also enhance the scalability and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4-methoxypyrazolo[1,5-A]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or amines in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 3-amino-4-methoxypyrazolo[1,5-A]pyrazine, while oxidation might produce a corresponding N-oxide derivative.
Applications De Recherche Scientifique
3-Bromo-4-methoxypyrazolo[1,5-A]pyrazine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery for various therapeutic targets.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-methoxypyrazolo[1,5-A]pyrazine involves its interaction with specific molecular targets. The bromine and methoxy groups play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the derivatives formed from this compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-4-methoxypyrazolo[1,5-A]pyridine
- 6-Bromo-4-methoxypyrazolo[1,5-A]pyridine-3-carbonitrile
- 3-Bromo-4-methoxypyrazolo[1,5-A]pyrazine N-oxide
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of both bromine and methoxy groups allows for versatile modifications, making it a valuable scaffold in medicinal chemistry .
Propriétés
Formule moléculaire |
C7H6BrN3O |
|---|---|
Poids moléculaire |
228.05 g/mol |
Nom IUPAC |
3-bromo-4-methoxypyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C7H6BrN3O/c1-12-7-6-5(8)4-10-11(6)3-2-9-7/h2-4H,1H3 |
Clé InChI |
DNJQDQIKILSKKO-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=CN2C1=C(C=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


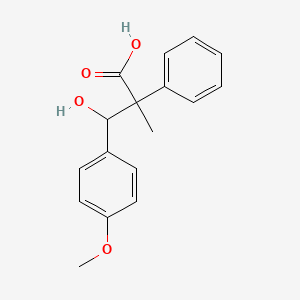
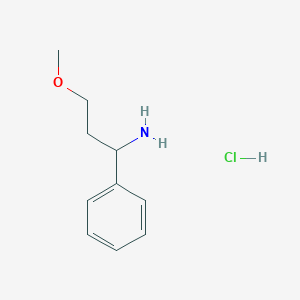
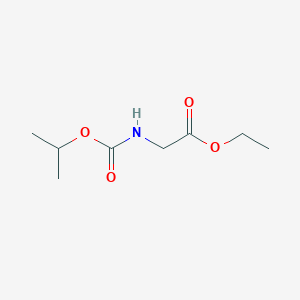

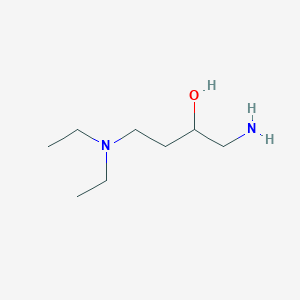

![Tert-butyl 4-[(2-nitrophenyl)methyl]piperazine-1-carboxylate](/img/structure/B14016559.png)
